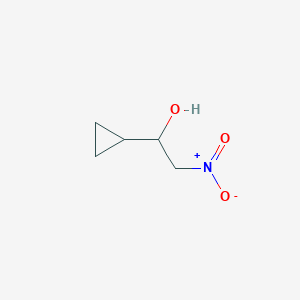

1-Cyclopropyl-2-nitroethanol

Descripción general

Descripción

1-Cyclopropyl-2-nitroethanol is an organic compound with the molecular formula C5H9NO3. It is a colorless to slightly yellow liquid that contains both hydroxyl and nitro functional groups, which impart unique chemical properties to the compound . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

1-Cyclopropyl-2-nitroethanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropanecarboxaldehyde with nitromethane in the presence of a base . The reaction typically proceeds under mild conditions and yields the desired product after purification. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Michael Addition Reactions

The α-nitro carbon acts as a nucleophile in Michael reactions. Example:

Mechanism : Base deprotonates the α-nitro carbon, enabling conjugate addition to α,β-unsaturated carbonyl compounds .

Esterification and Etherification

The hydroxyl group undergoes typical alcohol reactions:

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| Acetyl chloride | 1-Cyclopropyl-2-nitroethyl acetate | Pyridine | 85% |

| Benzyl bromide | 1-Cyclopropyl-2-nitroethyl benzyl ether | K₂CO₃, DMF | 78% |

Key Limitation : Steric hindrance from the cyclopropane ring reduces reactivity with bulky electrophiles .

Nitro Group Reduction

Catalytic hydrogenation converts the nitro group to an amine:

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 1-Cyclopropyl-2-aminoethanol | >95% |

| Zn/HCl, RT | 1-Cyclopropyl-2-hydroxyethylamine | 88% |

Applications : The resulting amines serve as precursors to cyclopropane-containing β-amino alcohols for pharmaceuticals .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage:

| Reagent | Product | Conditions |

|---|---|---|

| HBr (gas) | 3-Bromo-1-nitro-2-propanol | 0°C, 2 hr |

| Ozone | 1-Nitro-2-oxopropane | -78°C, CH₂Cl₂ |

Note : Ring-opening is highly dependent on reaction conditions, with electrophiles targeting the less substituted C-C bond .

Stability and Handling

Aplicaciones Científicas De Investigación

Introduction to 1-Cyclopropyl-2-nitroethanol

This compound is an organic compound characterized by the presence of both hydroxyl and nitro functional groups, which endow it with unique chemical properties. Its molecular formula is CHNO, and it appears as a colorless to slightly yellow liquid. This compound serves as an important intermediate in various chemical syntheses, particularly in the fields of pharmaceuticals and agrochemicals.

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups facilitate reactions that lead to the creation of complex molecules with potential biological activities.

Biochemical Studies

The compound's role in biochemical pathways makes it valuable for studying enzyme mechanisms and cellular processes. It has been utilized to explore metabolic pathways related to methane production and rumen fermentation, providing insights into microbial ecology and fermentation processes.

Microbicide Development

Research indicates that nitroethane derivatives, including this compound, may serve as effective microbicides against various microorganisms. These compounds have been investigated for their potential applications in protecting materials from microbial degradation .

Catalysis

Recent studies have highlighted the compound's potential use in catalysis, particularly through its involvement in reactions that form carbon-carbon bonds. This application is significant for developing new synthetic methodologies in organic chemistry .

Case Study 1: Methane Production Inhibition

A study demonstrated that this compound effectively inhibited methane production in rumen cultures. The compound reduced the abundance of methanogens and decreased mcrA gene expression, highlighting its potential application in reducing greenhouse gas emissions from livestock.

Case Study 2: Synthesis of Nitrocyclopropanes

Research on nitrocyclopropanes has shown that derivatives like this compound can be synthesized through reactions involving nitromethane and unsaturated carbonyl compounds. This synthesis pathway emphasizes its utility in generating complex structures for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-2-nitroethanol involves its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the nitro group can undergo reduction or other transformations. These interactions and transformations can affect molecular targets and pathways, influencing the compound’s overall reactivity and applications .

Comparación Con Compuestos Similares

1-Cyclopropyl-2-nitroethanol can be compared with other similar compounds, such as:

2-Nitroethanol: Similar in structure but lacks the cyclopropyl group, which can affect its reactivity and applications.

Cyclopropylmethanol: Contains a cyclopropyl group but lacks the nitro group, leading to different chemical properties and uses.

Nitrocyclopropane: Contains both a nitro group and a cyclopropyl group but in different positions, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications.

Actividad Biológica

1-Cyclopropyl-2-nitroethanol (CAS No. 54120-03-5) is an organic compound notable for its unique biochemical properties resulting from the presence of both hydroxyl and nitro functional groups. This article explores its biological activity, focusing on its mechanisms, effects on enzymatic processes, and implications in various biological systems.

Chemical Structure and Properties

This compound has the molecular formula and is characterized as a colorless to slightly yellow liquid. The compound's structure includes a cyclopropyl ring, which contributes to its chemical reactivity and biological interactions.

Nitro Group Reduction : The nitro group in this compound can undergo reduction to form reactive intermediates that inhibit specific enzymatic activities. This property is critical in understanding its role in biochemical pathways, particularly those involving methanogenesis.

Enzyme Interactions : The compound has been shown to interact with enzymes related to methane production, such as methyl-coenzyme M reductase (mcrA). Studies indicate that it reduces mcrA gene expression, which is vital for the activity of methanogenic archaea.

Biochemical Pathways

This compound plays a significant role in biochemical pathways associated with methane production and fermentation processes:

- Inhibition of Methanogenesis : The compound reduces the abundance of total methanogens and decreases the expression of genes essential for methane production. This inhibition alters microbial communities in environments like the rumen, suggesting potential applications in livestock management to reduce methane emissions.

- Cellular Effects : It affects cellular signaling pathways and metabolism. For instance, at lower doses, it effectively inhibits methane production without significant adverse effects on cellular health.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Rumen Microbial Community Study : In laboratory settings, this compound was administered to ruminant models to assess its impact on methane production. Results showed a marked decrease in methane emissions correlated with reduced methanogen populations.

- Enzymatic Activity Assessment : A series of experiments demonstrated that varying concentrations of the compound affected enzyme activities related to methanogenesis. Lower concentrations inhibited mcrA effectively while maintaining overall cellular integrity.

Transport and Distribution

The transport of this compound within biological systems is influenced by its molecular structure, which affects its interaction with cellular membranes and transport proteins. Its distribution patterns suggest targeted localization within specific cellular compartments, enhancing its biological activity.

Propiedades

IUPAC Name |

1-cyclopropyl-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(3-6(8)9)4-1-2-4/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZPNMNTVFKFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598433 | |

| Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-03-5 | |

| Record name | α-(Nitromethyl)cyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54120-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.